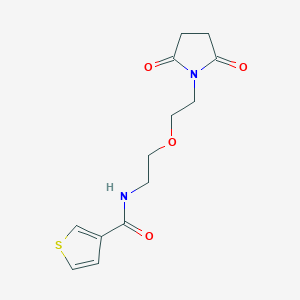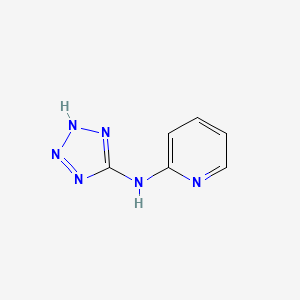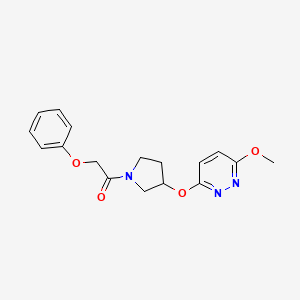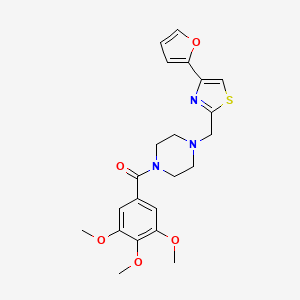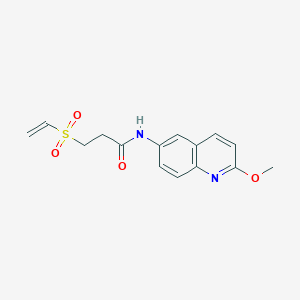
3-Ethenylsulfonyl-N-(2-methoxyquinolin-6-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethenylsulfonyl-N-(2-methoxyquinolin-6-yl)propanamide, also known as E64d, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. E64d is a potent inhibitor of cysteine proteases, which are enzymes that play a critical role in a wide range of biological processes.
Mécanisme D'action
3-Ethenylsulfonyl-N-(2-methoxyquinolin-6-yl)propanamide acts as a covalent inhibitor of cysteine proteases by forming a covalent bond with the active site cysteine residue. This leads to the irreversible inhibition of the enzyme, which prevents its activity. This compound has been shown to be a potent inhibitor of cathepsins B, H, and L, which are cysteine proteases involved in various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. Inhibition of cysteine proteases by this compound has been shown to induce apoptosis in cancer cells and prevent viral replication in infected cells. This compound has also been shown to reduce the levels of amyloid-beta, a protein implicated in the pathogenesis of Alzheimer's disease, in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
3-Ethenylsulfonyl-N-(2-methoxyquinolin-6-yl)propanamide has several advantages for lab experiments, including its potency and specificity for cysteine proteases. However, this compound also has some limitations, including its irreversible inhibition of cysteine proteases, which can affect downstream biological processes. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 3-Ethenylsulfonyl-N-(2-methoxyquinolin-6-yl)propanamide in scientific research. One potential direction is the development of this compound-based therapies for the treatment of various diseases, including cancer and neurodegenerative diseases. Another potential direction is the use of this compound as a tool for studying the role of cysteine proteases in biological processes. Additionally, the development of more potent and selective cysteine protease inhibitors based on the structure of this compound is an area of active research.
Conclusion:
In conclusion, this compound is a potent inhibitor of cysteine proteases that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound has been extensively used in scientific research to study the role of cysteine proteases in various biological processes and has shown promising results in the treatment of various diseases. However, further research is needed to fully understand the potential applications of this compound in biomedical research.
Méthodes De Synthèse
The synthesis of 3-Ethenylsulfonyl-N-(2-methoxyquinolin-6-yl)propanamide involves several steps, starting with the reaction of 2-methoxy-6-quinolinecarboxaldehyde with ethyl vinyl sulfone. The resulting product is then reacted with N-(tert-butoxycarbonyl)glycine to form the intermediate, which is subsequently treated with trifluoroacetic acid to remove the protecting group. The final step involves the reaction of the resulting product with N-methylmorpholine to form this compound.
Applications De Recherche Scientifique
3-Ethenylsulfonyl-N-(2-methoxyquinolin-6-yl)propanamide has been extensively used in scientific research due to its ability to inhibit cysteine proteases. Cysteine proteases are involved in a wide range of biological processes, including apoptosis, antigen processing, and protein degradation. Inhibition of cysteine proteases has been shown to have therapeutic potential in various diseases, including cancer, neurodegenerative diseases, and viral infections.
Propriétés
IUPAC Name |
3-ethenylsulfonyl-N-(2-methoxyquinolin-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-3-22(19,20)9-8-14(18)16-12-5-6-13-11(10-12)4-7-15(17-13)21-2/h3-7,10H,1,8-9H2,2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBXYNKIWTUPMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)C=C(C=C2)NC(=O)CCS(=O)(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2737416.png)
![7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(3-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2737417.png)
![2-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2737418.png)
![6-benzylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2737419.png)
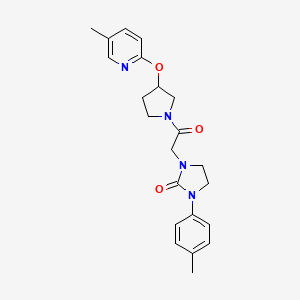
![2-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}benzoic acid](/img/structure/B2737421.png)
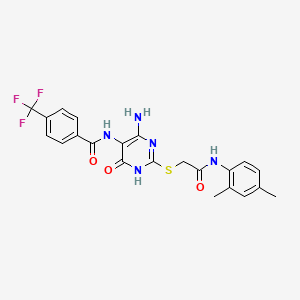
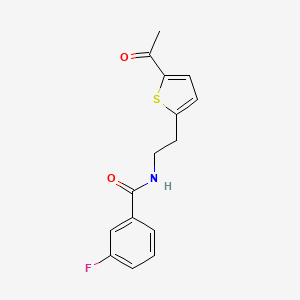

![4-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2737428.png)
